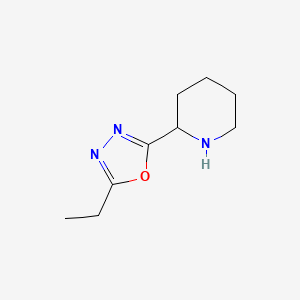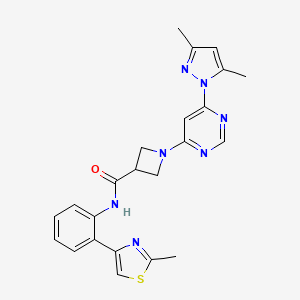
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One area of research for derivatives of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is their antimicrobial properties. Compounds containing the 1,3,4-oxadiazole nucleus have been synthesized and evaluated for antibacterial and antifungal activities. For instance, N-substituted derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibitory activity against various bacterial strains, with certain compounds exhibiting notable effectiveness against Gram-negative bacteria (Iqbal et al., 2017) [https://consensus.app/papers/synthesis-nsubstituted-acetamide-derivatives-iqbal/356d9140067f522d9019001c49baed22/?utm_source=chatgpt]. Additionally, compounds featuring 1,3,4-oxadiazole and piperidine rings have demonstrated potent antimicrobial activity, suggesting their potential as leads for novel antimicrobial agents (Krolenko et al., 2016) [https://consensus.app/papers/synthesis-activity-51h123triazol4yl124oxadiazole-krolenko/0bdd032277695575ab53765f1ce25cda/?utm_source=chatgpt].
Anticancer Properties
Research into the anticancer properties of this compound derivatives has also been conducted. Some new propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated as promising anticancer agents, with specific compounds showing low IC50 values and acting as strong anticancer agents relative to doxorubicin, a reference drug (Rehman et al., 2018) [https://consensus.app/papers/synthesis-propanamide-derivatives-bearing-evaluation-rehman/4d2e37fbb673570882a301fdb8cde397/?utm_source=chatgpt].
Enzyme Inhibition
The enzyme inhibitory activity of compounds related to this compound has been investigated, with a focus on potential treatments for Alzheimer’s disease. A series of N-substituted derivatives has been synthesized and assessed for enzyme inhibition against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s disease. This research suggests that these compounds could be new drug candidates for treating Alzheimer’s, supported by their enzyme inhibition profiles and lack of significant haemolytic activity (Rehman et al., 2018) [https://consensus.app/papers/synthesis-heterocyclic-3piperidinyl134oxadiazole-rehman/6da2007ec42e59a9b7611f5df1d12708/?utm_source=chatgpt].
Zukünftige Richtungen
Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring the potential applications of “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” in these areas.
Wirkmechanismus
Target of Action
Oxadiazoles, the core structure of this compound, have been recognized for their high therapeutic values and are known to target a variety of diseases .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on the disease condition .
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of oxadiazoles have been studied, and they are known to exhibit favorable pharmacokinetic profiles .
Result of Action
Oxadiazoles have been found to exhibit a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor antioxidant properties .
Action Environment
The action of oxadiazoles can be influenced by various factors, including the chemical environment, the presence of other compounds, and the physiological conditions of the organism .
Eigenschaften
IUPAC Name |
2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVSJICLWLOTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2812109.png)



![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)

![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)
![2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812128.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)